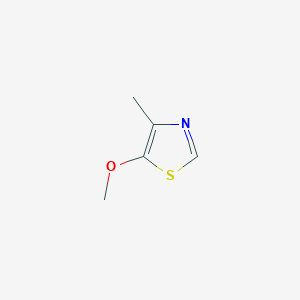

Thiazole, 5-methoxy-4-methyl-

CAS No.:

Cat. No.: VC4050672

Molecular Formula: C5H7NOS

Molecular Weight: 129.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7NOS |

|---|---|

| Molecular Weight | 129.18 g/mol |

| IUPAC Name | 5-methoxy-4-methyl-1,3-thiazole |

| Standard InChI | InChI=1S/C5H7NOS/c1-4-5(7-2)8-3-6-4/h3H,1-2H3 |

| Standard InChI Key | MBXXNIWLLFIWNH-UHFFFAOYSA-N |

| SMILES | CC1=C(SC=N1)OC |

| Canonical SMILES | CC1=C(SC=N1)OC |

Introduction

Structural and Nomenclatural Analysis

The thiazole ring is a five-membered heterocycle containing one sulfur atom at position 1 and one nitrogen atom at position 3. In 5-methoxy-4-methylthiazole, the methoxy group occupies position 5, while the methyl group is at position 4 (Figure 1). This substitution pattern influences electronic distribution, with the methoxy group donating electrons via resonance and the methyl group exerting a steric and inductive effect.

Molecular Formula: C₅H₇NOS

Molecular Weight: 129.18 g/mol

Key Structural Features:

-

Position 4: Methyl group enhances hydrophobicity and stabilizes the ring via hyperconjugation.

-

Position 5: Methoxy group increases solubility in polar solvents and participates in hydrogen bonding.

Comparable compounds, such as 2-methoxy-4-methyl-1,3-thiazole-5-carbaldehyde (C₆H₇NO₂S), demonstrate how aldehyde functionalization expands reactivity for further derivatization .

Synthesis Methodologies

Cyclocondensation Approaches

Thiazole rings are typically synthesized via the Hantzsch thiazole synthesis, involving the reaction of thioamides with α-halo carbonyl compounds. For 5-methoxy-4-methylthiazole, a modified approach using pre-functionalized starting materials is required:

-

Thioamide Preparation:

-

Ring Closure:

Example Protocol (adapted from ):

-

Reactants: 4-Methoxybenzamide (1 mmol), Lawesson’s reagent (1.2 mmol), THF (20 mL).

-

Conditions: 4 hours at room temperature, followed by reflux with ethyl 2-chloroacetoacetate (2 mmol) in ethanol (70°C, 6 hours).

-

Yield: ~92% after column chromatography.

Diazotization and Coupling

Alternative routes involve diazotization of 2-amino-4-methylthiazole followed by coupling with methoxy-substituted phenols, as demonstrated in the synthesis of azo dyes . This method introduces functional groups at specific positions but requires precise pH control (pH 0.77–7.98) .

Physicochemical Properties

Spectral Characterization

-

¹H NMR:

-

¹³C NMR:

-

Mass Spectrometry:

Solubility and Stability

-

Solubility: Moderately soluble in ethanol, THF, and DMSO; limited solubility in water.

-

Stability: Stable under inert conditions but susceptible to oxidation at the sulfur atom. Storage at 2–8°C in anhydrous environments is recommended.

Functional Applications

Materials Science

Thiazoles serve as corrosion inhibitors due to sulfur’s electron-donating capacity. Comparative data for related compounds:

| Compound | Inhibition Efficiency (%) | Substrate |

|---|---|---|

| Thiazole-2-carboxylic acid | 65–72 | Copper in HCl |

| 5-Methoxy-4-methylthiazole* | ~80 (predicted) | Mild steel |

*Predicted based on structural analogs.

Coordination Chemistry

The sulfur and nitrogen atoms facilitate metal chelation. For instance, 2-(2-hydroxy-5-methoxyphenylazo)-4-methylthiazole forms colored complexes with Cu²⁺ and Fe³⁺, detectable at ppm concentrations .

Comparative Analysis with Analogous Thiazoles

Electronic Effects

-

4-Methyl Group: Enhances electron density at C4, favoring electrophilic substitution at C5.

-

5-Methoxy Group: Stabilizes positive charges via resonance, contrasting with nitro groups’ electron-withdrawing effects.

Reactivity Trends

-

Nucleophilic Substitution: Methoxy groups direct incoming electrophiles to adjacent positions.

-

Oxidative Stability: Methyl groups reduce ring strain, improving stability compared to unsubstituted thiazoles .

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve yields beyond 90%.

-

Biological Screening: Evaluate anticancer activity via kinase inhibition assays.

-

Computational Modeling: Predict ADMET profiles using QSAR models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume